Cas no 329907-19-9 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a synthetic organic compound featuring a benzodioxin core linked to a phthalimide-derived acetamide moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The benzodioxin fragment contributes to enhanced metabolic stability, while the phthalimide group offers potential for further functionalization. Its well-defined molecular architecture ensures consistent reactivity, facilitating its use in targeted synthesis. The compound's stability under standard conditions and compatibility with diverse reaction conditions underscore its utility in developing novel bioactive molecules. Researchers may explore its applications in drug discovery, particularly for CNS-targeted agents, due to its balanced lipophilicity and structural rigidity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide structure
329907-19-9 structure
Product Name:N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
CAS No:329907-19-9
MF:C18H14N2O5
MW:338.314164638519
CID:5943890
PubChem ID:716531
Update Time:2025-10-30

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
    • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
    • 2H-Isoindole-2-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dihydro-1,3-dioxo-
    • 329907-19-9
    • AKOS000536994
    • Z18271065
    • SR-01000474017
    • Oprea1_300667
    • Oprea1_331660
    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
    • F0863-0188
    • SR-01000474017-1
    • Inchi: 1S/C18H14N2O5/c21-16(19-11-5-6-14-15(9-11)25-8-7-24-14)10-20-17(22)12-3-1-2-4-13(12)18(20)23/h1-6,9H,7-8,10H2,(H,19,21)
    • InChI Key: OLRVECSZLKJCGC-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C(=O)N1CC(NC1=CC=C2OCCOC2=C1)=O

Computed Properties

  • Exact Mass: 338.09027155g/mol
  • Monoisotopic Mass: 338.09027155g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 542
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 84.9Ų

Experimental Properties

  • Density: 1.470±0.06 g/cm3(Predicted)
  • Boiling Point: 581.4±50.0 °C(Predicted)
  • pka: 11.98±0.20(Predicted)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide Pricemore >>

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Additional information on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Comprehensive Analysis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide (CAS No. 329907-19-9)

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide (CAS No. 329907-19-9) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its complex structure, featuring a benzodioxin core and an isoindole-1,3-dione moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a scaffold for designing novel bioactive molecules, given its ability to interact with multiple biological targets.

One of the key features of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is its heterocyclic framework, which is often associated with enhanced pharmacokinetic properties. The presence of the benzodioxin ring system is notable, as this structural motif is found in several FDA-approved drugs, including those targeting neurological and cardiovascular conditions. This has led to increased interest in the compound's potential therapeutic applications, particularly in areas such as neuroprotection and anti-inflammatory therapies.

In recent years, the scientific community has been exploring the structure-activity relationship (SAR) of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide to optimize its biological activity. Computational studies, including molecular docking and QSAR modeling, have been employed to predict its binding affinity with various enzymes and receptors. These studies suggest that the compound may exhibit inhibitory effects on specific pathways involved in oxidative stress and cell proliferation, making it a subject of interest in oncology research.

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide typically involves multi-step organic reactions, including amide coupling and cyclization processes. Researchers have developed optimized protocols to improve yield and purity, which are critical for its application in drug discovery. The compound's solubility and stability under physiological conditions are also areas of active investigation, as these properties are essential for its potential use in formulation development.

From a commercial perspective, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is available as a high-purity reference standard for analytical and research purposes. Its CAS No. 329907-19-9 is frequently searched in scientific databases, reflecting its relevance in academic and industrial settings. The compound is also listed in catalogs of specialized chemical suppliers, catering to the growing demand for innovative pharmacophores in drug development.

Environmental and safety considerations are paramount when handling N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide. While it is not classified as a hazardous substance, standard laboratory precautions should be observed. The compound's biodegradability and ecotoxicity profiles are under evaluation to ensure compliance with regulatory guidelines, particularly in the context of green chemistry principles.

Looking ahead, the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide lies in its versatility as a chemical building block. Its modular structure allows for derivatization, enabling the creation of libraries of analogs for high-throughput screening. This approach aligns with current trends in fragment-based drug design, where small molecules serve as starting points for the development of lead compounds with improved efficacy and selectivity.

In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide (CAS No. 329907-19-9) represents a fascinating area of research with broad implications for drug discovery and development. Its unique structural features, combined with its potential biological activities, make it a compound worthy of further exploration. As scientific understanding of its mechanisms of action deepens, it may pave the way for breakthroughs in addressing unmet medical needs.

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